Product packaging for Docosaenoyl Ethanolamide(Cat. No.:)

Docosaenoyl Ethanolamide

Cat. No.: B10766496
M. Wt: 381.6 g/mol
InChI Key: GVWIEXCBLRBBMZ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosaenoyl Ethanolamide is a synthetic analogue of the broader fatty acid ethanolamide family, distinguished by its 22-carbon saturated (docosanoyl) chain. This structural feature places it within the context of endocannabinoid-like signaling molecules, though it exhibits a distinct receptor binding profile. Its primary research value lies in its role as a tool compound for investigating the structure-activity relationships of endogenous lipid mediators and their interactions with cannabinoid receptors (CB1 and CB2) and other non-canonical targets, such as GPR119 and the transient receptor potential (TRP) channels. Researchers utilize this compound to elucidate the complex signaling pathways governing lipid metabolism, neuronal communication, and inflammatory responses. Its long alkyl chain confers unique physicochemical properties, making it a valuable molecule for studying membrane interactions and the biophysics of lipid-protein recognition. Current research applications include the study of neuroprotection, energy homeostasis, and the modulation of glial cell activity, providing critical insights that may contribute to the understanding of neurological and metabolic disorders. This product is supplied with comprehensive analytical data (including HPLC and MS) to ensure identity and purity, guaranteeing reproducibility for your sensitive in vitro assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO2 B10766496 Docosaenoyl Ethanolamide

Properties

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

(E)-N-(2-hydroxyethyl)docos-2-enamide

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+

InChI Key

GVWIEXCBLRBBMZ-QZQOTICOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO

Origin of Product

United States

Biosynthesis and Metabolism of Docosaenoyl Ethanolamide

Enzymatic Pathways of Docosaenoyl Ethanolamide Synthesis

The primary route for the synthesis of DEA involves the formation of an N-acylphosphatidylethanolamine (NAPE) intermediate, which is subsequently hydrolyzed to release the final DEA molecule. nih.gov

Precursors and Substrate Availability for this compound Formation

The biosynthesis of DEA is dependent on the availability of its precursor, docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid. nih.govuniversiteitleiden.nl The levels of DEA in the brain have been shown to be directly linked to the brain's content of DHA. universiteitleiden.nl DHA can be obtained from the diet or synthesized from its essential fatty acid precursor, α-linolenic acid. universiteitleiden.nl

Another key substrate is phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. The synthesis of NAPE, the direct precursor to DEA, involves the transfer of an acyl group, in this case, the docosahexaenoyl group, from a donor phospholipid like phosphatidylcholine (PC) to the ethanolamine (B43304) head group of PE. universiteitleiden.nlnih.govbiorxiv.org

Key Enzymes Involved in N-Acylphosphatidylethanolamine (NAPE) Synthesis Relevant to this compound

The initial and often rate-limiting step in DEA biosynthesis is the formation of N-docosahexaenoyl-phosphatidylethanolamine (NDoPE) from its precursors. plos.org This reaction is catalyzed by N-acyltransferases (NATs). plos.org While several Ca2+-independent isoforms of NAT have been identified, the Ca2+-dependent version is also thought to play a role. plos.org One specific enzyme implicated in NAPE synthesis is phospholipase A2 group IV E (PLA2G4E). universiteitleiden.nl Studies have shown that this enzyme is responsible for a significant portion of NAPE and subsequent NAE biosynthesis in various tissues. universiteitleiden.nl

NAPE-Hydrolyzing Phospholipase D (NAPE-PLD) and Alternative Biosynthetic Routes

Once NDoPE is formed, the final step in the canonical pathway is the hydrolysis of the phosphodiester bond of NDoPE to generate DEA and phosphatidic acid. universiteitleiden.nlnih.gov This reaction is primarily catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). nih.govplos.orgwikipedia.org NAPE-PLD is a zinc metallohydrolase that resides in membranes. nih.govwikipedia.org

However, evidence suggests the existence of alternative, NAPE-PLD-independent pathways for DEA synthesis. universiteitleiden.nl Studies in NAPE-PLD knockout mice have shown that while the levels of some NAEs are reduced, DEA levels in the brain can remain unchanged or even be elevated, particularly with a diet rich in DHA. universiteitleiden.nl This indicates that other enzymes can compensate for the absence of NAPE-PLD. universiteitleiden.nl These alternative routes may involve sequential actions of other phospholipases, such as phospholipase C and a phosphatase, or the activity of enzymes like ABHD4. nih.gov

This compound Catabolism and Degradation Pathways

The biological activity of DEA is terminated through enzymatic hydrolysis, which breaks the amide bond and releases docosahexaenoic acid and ethanolamine. nih.gov This process is crucial for regulating the levels and signaling of DEA.

Enzymes Mediating this compound Hydrolysis, including Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the degradation of many NAEs, including the well-known endocannabinoid anandamide (B1667382), is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.govnih.gov FAAH is a serine hydrolase located on intracellular membranes like the endoplasmic reticulum. nih.gov It preferentially hydrolyzes long-chain polyunsaturated NAEs. guidetopharmacology.org Knockout studies of the FAAH gene have demonstrated its critical role in the breakdown of anandamide. frontiersin.org While FAAH is a major player in NAE catabolism, its specific efficiency in hydrolyzing DEA compared to other NAEs is an area of ongoing research.

Oxidative Metabolism of this compound

This compound (DEA), also known as synaptamide (B1662480), is subject to oxidative metabolism through several key enzymatic pathways, leading to the formation of various bioactive metabolites. nih.govresearchgate.net This oxidative transformation is a critical aspect of its biological activity, yielding molecules that often possess enhanced or distinct physiological effects, particularly in modulating inflammation. semanticscholar.orgresearchgate.netmdpi.com The primary enzymatic systems responsible for the oxidative metabolism of DEA are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases. researchgate.netmdpi.com

Lipoxygenase (LOX) Pathway: The lipoxygenase family of enzymes, including 5-LOX and 15-LOX, introduce oxygen into polyunsaturated fatty acids. nih.govfrontiersin.org DEA is metabolized by LOX enzymes to produce a variety of hydroxylated derivatives. researchgate.net For instance, 5-lipoxygenase has been shown to mediate some of the cellular effects of DEA, such as the production of reactive oxygen species in certain cancer cell lines. nih.gov Specific metabolites identified from the LOX pathway include 17-hydroxy-DHEA and 10,17-dihydroxy-DHEA. mdpi.com These oxygenated products are recognized for their anti-inflammatory properties. researchgate.netmdpi.com

Cytochrome P450 (CYP) Pathway: Cytochrome P450 enzymes, a diverse group of monooxygenases, metabolize DEA primarily through epoxidation. researchgate.netmdpi.com This process involves the formation of epoxide derivatives of DEA, referred to as epoxydocosapentaenoyl-ethanolamides (EDP-EA). researchgate.net These epoxides are themselves bioactive but can be further metabolized.

The enzyme soluble epoxide hydrolase (sEH) plays a subsequent role by converting the CYP-generated epoxides into their corresponding diols. nih.govnih.gov This two-step process, from DEA to epoxide and then to a diol, is a significant pathway in its metabolism, generating a cascade of signaling molecules. nih.gov

The oxidative metabolites of this compound are not merely byproducts but are functional molecules that contribute to its biological effects, particularly its anti-inflammatory and neuroprotective actions. semanticscholar.orgnih.gov

Table of Research Findings on DEA Oxidative Metabolism

Metabolic PathwayKey Enzyme(s)Resulting MetabolitesObserved Effects of MetabolitesReferences
Cyclooxygenase COX-1, COX-2Oxygenated DEA MetabolitesModulate inflammatory response researchgate.netmdpi.comnih.gov
Lipoxygenase 5-LOX, 15-LOX17-hydroxy-DHEA, 10,17-dihydroxy-DHEA, 15-hydroxy-16(17)-epoxy-DHEAAnti-inflammatory, Anti-proliferative researchgate.netmdpi.comnih.gov
Cytochrome P450 CYP EpoxygenasesEpoxydocosapentaenoyl-ethanolamides (EDP-EA)Bioactive intermediates researchgate.netmdpi.com
Epoxide Hydrolase Soluble Epoxide Hydrolase (sEH)Vicinal Diols (from EDP-EA)Play roles in inflammation and angiogenesis nih.govnih.gov

Molecular Targets and Mechanisms of Action of Docosaenoyl Ethanolamide

Receptor-Mediated Actions of Docosaenoyl Ethanolamide

DEA's engagement with specific cellular receptors is a primary mechanism through which it initiates physiological responses. Its actions have been documented on cannabinoid receptors, peroxisome proliferator-activated receptors, and other G protein-coupled receptors.

While DEA is structurally related to the archetypal endocannabinoid anandamide (B1667382), its interaction with the primary cannabinoid receptors, CB1 and CB2, is distinct. Research indicates that DEA binds to both CB1 and CB2 receptors, although it is considered a relatively weak ligand compared to other endocannabinoids. nih.gov In mouse models of pain, the antinociceptive effects of DEA were partially reversed by a CB2 receptor antagonist, suggesting a functional interaction. nih.gov Some studies also suggest that DEA can influence the expression of cannabinoid receptor genes. nih.gov Although direct activation may be weak, the ability of DEA to bind to these receptors indicates its role within the broader endocannabinoid system. frontiersin.org

ReceptorInteraction TypeObserved EffectCitation
CB1BindingBinds to the receptor, but with lower affinity than classic endocannabinoids. nih.gov
CB2Partial Agonism/ModulationAntagonism of CB2 partially reverses DEA's antinociceptive effects in certain models. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. smw.chnih.gov DEA has been identified as an agonist for these nuclear receptors, particularly PPAR-α. nih.gov The activation of PPAR-α is a key mechanism for regulating lipid catabolism. smw.chwikipedia.orgsmw.ch Studies have shown that the biological effects of DEA can be partially blocked by PPAR-α and PPAR-γ antagonists, confirming that these receptors are functional targets. nih.gov This interaction positions DEA as a modulator of metabolic and inflammatory pathways controlled by the PPAR family of receptors. smw.chsmw.ch

ReceptorInteraction TypeFunctional OutcomeCitation
PPAR-αAgonismAntagonism of PPAR-α partially reverses the anti-inflammatory effects of DEA. nih.gov
PPAR-γAgonismAntagonism of PPAR-γ partially reverses the anti-inflammatory effects of DEA. nih.gov

DEA's receptor interactions extend to other GPCRs beyond the cannabinoid family. It has been shown to engage with GPR55, an orphan receptor implicated in various physiological processes. nih.gov In some experimental models, the effects of DEA were not modulated by a GPR55 antagonist, suggesting context-dependent interactions. nih.gov

More definitively, DEA has been identified as the endogenous ligand for GPR110 (also known as Adhesion G Protein-Coupled Receptor F1, or ADGRF1). nih.govmdpi.com This interaction is significant as GPR110 activation stimulates neurite growth and has been shown to promote axonal integrity and functional recovery after optic nerve injury. mdpi.com DEA binds specifically to the GAIN domain of GPR110, inducing a conformational change that triggers downstream signaling, such as the activation of the cAMP/PKA pathway. nih.govmdpi.com

Engagement with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ

Non-Receptor Mediated Mechanisms of this compound

In addition to direct receptor binding, DEA can influence cellular activity through mechanisms that involve modulation of other membrane components and properties.

Direct Modulation of Ion Channels (e.g., TRPV1)

Intracellular Signaling Cascades Modulated by this compound

DEA's mechanism of action involves the intricate modulation of several critical intracellular signaling cascades. These pathways are central to regulating a host of cellular processes, and DEA's influence on them underscores its role as a bioactive lipid mediator. Its interactions extend to pathways governing cell growth, inflammatory responses, and the signaling of neurotrophic factors, highlighting a multi-pronged mechanism of action.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. These pathways typically consist of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In mammals, the primary MAPK families are the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAPKs. anjiechem.com

While direct, detailed studies on DEA's specific modulation of MAPK components are still emerging, it is categorized as a compound relevant to the MAPK/ERK signaling pathway. anjiechem.com The activation of these cascades is hierarchical. A MAPKKK phosphorylates and activates a MAPKK, which in turn dually phosphorylates and activates a specific MAPK on conserved threonine and tyrosine residues. anjiechem.com This final activated kinase, the MAPK, then phosphorylates various cytoplasmic and nuclear substrates, altering gene expression and protein function to execute a specific biological response.

Table 1: Key Kinase Families in Mammalian MAPK Pathways

Pathway ComponentExamplesKey Functions
MAPK Family ERK1/2, JNKs, p38/SAPKsRegulate cell proliferation, differentiation, apoptosis, and stress responses.
MAPKK Family MEK1/2, MKK4/7, MKK3/6Dual-specificity kinases that phosphorylate and activate MAPKs.
MAPKKK Family Raf family, MEKKs, TAK1Integrate upstream signals to phosphorylate and activate MAPKKs.

This table provides a generalized overview of the components within the MAPK signaling cascades.

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a fundamental cascade that plays a pivotal role in regulating cell survival, growth, proliferation, and metabolism. The pathway is typically initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This secondary messenger, PIP3, recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation.

This compound is listed among endocannabinoids that are pertinent to PI3K/Akt signaling. google.comgoogle.com Research has demonstrated that cannabinoids can promote cell survival through mechanisms involving the PI3K/Akt pathway. google.comgoogle.com This suggests that DEA, as a member of this lipid family, may exert its influence on cellular processes by modulating this critical survival pathway. The dysregulation of the PI3K/Akt/mTOR (mammalian target of rapamycin) axis is implicated in various pathologies, highlighting its importance in maintaining cellular homeostasis.

Table 2: Activation Steps of the PI3K/Akt Signaling Pathway

StepEventKey Molecules InvolvedOutcome
1 Upstream SignalGrowth Factors, CytokinesReceptor Tyrosine Kinase (RTK) activation.
2 PI3K ActivationPI3K (p85, p110 subunits)PI3K is recruited to the activated receptor.
3 PIP3 GenerationPIP2, PI3KPI3K phosphorylates PIP2 to form PIP3.
4 Akt RecruitmentPIP3, Akt, PDK1Akt is recruited to the membrane by PIP3.
5 Akt ActivationAkt, PDK1, mTORC2Akt is phosphorylated and fully activated.

This table outlines the canonical sequence of events leading to the activation of Akt.

DEA is also implicated in the modulation of key signaling pathways that govern inflammation. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, controlling the expression of cytokines, chemokines, and other inflammatory mediators. caymanchem.comglpbio.com

The NF-κB pathway is a primary regulator of the innate immune response. It is activated by signals from receptors like Toll-like Receptors (TLRs). This activation leads to the phosphorylation and subsequent degradation of an inhibitory protein, IκB, which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. caymanchem.comglpbio.com The JAK/STAT pathway is typically activated by cytokines. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs form dimers, move to the nucleus, and act as transcription factors for inflammatory genes. caymanchem.comglpbio.com DEA is classified with compounds that are relevant to both NF-κB and JAK/STAT signaling, indicating its potential to modulate these inflammatory cascades. caymanchem.comglpbio.com

Table 3: Key Inflammatory Signaling Pathways

PathwayKey ActivatorsPrimary Transcription FactorsKey Cellular Outcomes
NF-κB Signaling TLR ligands, Pro-inflammatory cytokines (e.g., TNF-α, IL-1)NF-κB (e.g., RelA/p50)Expression of inflammatory cytokines, chemokines, adhesion molecules.
JAK/STAT Signaling Cytokines (e.g., Interleukins, Interferons)STAT proteins (e.g., STAT1, STAT3)Regulation of immunity, cell proliferation, and inflammation.

This table summarizes the core components and outcomes of the NF-κB and JAK/STAT inflammatory pathways.

The activation of the TrkB receptor by BDNF initiates several downstream intracellular signaling cascades. Significantly, these include the very same MAPK and PI3K/Akt pathways discussed previously. This convergence suggests that DEA's effects on MAPK and PI3K/Akt signaling could be, at least in part, mediated through an upstream modulation of the BDNF-TrkB axis. While Lignoceroyl ethanolamide, a related N-acyl ethanolamine (B43304), has been detected in cerebrospinal fluid, the specific roles of these metabolites are still under investigation. The established link between BDNF-TrkB activation and the subsequent engagement of the MAPK and PI3K pathways provides a compelling framework for understanding the neurotrophic potential of compounds like DEA.

Table 4: The BDNF-TrkB Signaling Axis

ComponentTypeFunctionDownstream Pathways
BDNF Neurotrophin (Ligand)Binds to and activates the TrkB receptor.N/A
TrkB Receptor Tyrosine KinaseUpon activation, initiates intracellular signaling.MAPK, PI3K/Akt, PLCγ
Shc/Grb2/SOS Adaptor ProteinsLink activated TrkB to the Ras-MAPK pathway.MAPK Pathway
PI3K Enzyme (Lipid Kinase)Activated by TrkB to initiate the PI3K/Akt pathway.PI3K/Akt Pathway

This table details the main components involved in BDNF signaling and its connection to other key intracellular cascades.

Physiological and Pathophysiological Roles of Docosaenoyl Ethanolamide in Preclinical Models

Neurobiological Functions of Docosaenoyl Ethanolamide

Role in Neuroinflammation and Microglial Modulation in Animal Models

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects in the brain, primarily through its influence on microglial activity. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and resolving neuroinflammatory responses. mdpi.com

In a rat model of chronic neuropathic pain, which is associated with neuroinflammation, administration of DEA attenuated microglial activation and the release of pro-inflammatory cytokines in the hippocampus. nih.gov This effect is significant as neuroinflammation is a key pathological factor in neuropathic pain. nih.gov Further studies using a murine model of lipopolysaccharide (LPS)-induced neuroinflammation showed that DEA treatment suppressed microglial activation and the production of inflammatory factors, leading to the recovery of hippocampal neurogenesis. nih.gov The anti-inflammatory action of DEA was also observed in microglial cell cultures, where it reduced the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This suggests a direct modulatory effect on microglia. nih.gov

The mechanism behind DEA's anti-inflammatory properties may involve an increase in the brain's content of Palmitoylethanolamide (B50096) (PEA), another N-acylethanolamine known for its ability to reduce neuroinflammation. nih.gov The collective evidence from these preclinical models underscores the potential of DEA to mitigate the detrimental effects of neuroinflammation by modulating microglial responses. nih.govnih.gov

Table 1: Effects of this compound on Neuroinflammation and Microglia in Animal Models

ModelKey FindingsReference
Rat model of chronic constriction injury (neuropathic pain)Attenuated microglial activation and release of pro-inflammatory cytokines in the hippocampus. nih.gov
Murine model of lipopolysaccharide (LPS)-induced neuroinflammationSuppressed microglial activation and production of inflammatory factors; recovered hippocampal neurogenesis. nih.gov
Microglial cell cultureDecreased production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Neuroprotective Properties of this compound in Ischemic and Excitotoxic Models

Preclinical studies have begun to uncover the neuroprotective potential of this compound in the context of ischemic and excitotoxic brain injury. Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of damaging events including excitotoxicity, oxidative stress, and inflammation. mdpi.comfrontiersin.org

While direct studies on DEA in stroke models are emerging, the neuroprotective effects of its precursor, DHA, are well-documented. DHA administration has been shown to provide significant neuroprotection in models of middle cerebral artery occlusion. mdpi.com The conversion of DHA to DEA is thought to be a key mechanism through which DHA exerts its beneficial effects. nih.gov The stimulatory actions of DEA on neurite growth and synaptogenesis suggest it may contribute to neuronal repair after injury, highlighting its potential role in neuroprotection. nih.gov

The neuroprotective mechanisms of related compounds and the general therapeutic strategies for ischemic stroke often target the reduction of oxidative stress and inflammation. mdpi.commdpi.com For instance, other DHA metabolites like Neuroprotectin D1 (NPD1) have been shown to be neuroprotective in ischemic brain injury by inhibiting leukocyte infiltration and decreasing pro-inflammatory gene expression. mdpi.com Given DEA's own anti-inflammatory properties, it is plausible that it shares similar neuroprotective pathways.

Involvement in Synaptic Plasticity and Neuronal Development in Cell Culture and Animal Models

This compound, also termed synaptamide (B1662480), plays a significant role in the development and plasticity of neurons, particularly in the hippocampus. nih.govnih.gov Studies utilizing embryonic hippocampal cultures have demonstrated that DEA dose-dependently promotes neurite growth and synaptogenesis. nih.gov

At concentrations as low as 0.1 µM, DEA was effective in increasing neurite length, the number of synaptic puncta, and the expression of synapsin, a protein crucial for synaptic vesicle function. nih.gov This suggests that DEA actively promotes the formation of new synapses. nih.gov The synaptogenic effects of DEA are associated with an enhancement of synaptic activity, primarily glutamatergic activity, which is vital for learning and memory. nih.gov Interestingly, the application of DEA during the developmental phase was crucial for these enhancements, as acute application in mature neurons did not show the same effects. nih.gov

These findings indicate that the conversion of DHA to DEA is a significant pathway for promoting hippocampal development. The ability of DEA to stimulate neurite outgrowth, synaptogenesis, and the expression of glutamate (B1630785) receptors underscores its importance for both the structural and functional development of hippocampal neurons. nih.gov

Table 2: Effects of this compound on Neuronal Development and Synaptic Plasticity

Model SystemKey FindingsReference
Embryonic hippocampal cell cultureDose-dependently increased neurite growth and synaptogenesis. nih.gov
Embryonic hippocampal cell cultureIncreased the number of synapsin puncta and synapsin protein expression. nih.gov
Embryonic hippocampal cell cultureEnhanced glutamatergic synaptic activity. nih.gov

This compound and Cognitive Function in Animal Studies

Preclinical research suggests a beneficial role for this compound in cognitive functions such as learning and memory. In a study involving a rat model of neuropathic pain, which often presents with cognitive deficits, administration of DEA prevented impairments in working and long-term memory. nih.gov

Furthermore, in a murine model of neuroinflammation induced by lipopolysaccharide (LPS), which is known to cause memory deficits, treatment with DEA significantly improved hippocampus-dependent memory. nih.gov This improvement in cognitive function is likely linked to DEA's ability to suppress neuroinflammation and its positive effects on hippocampal synaptic plasticity and neurogenesis. nih.gov

While direct studies focusing solely on DEA and cognition in healthy animals are still developing, the evidence from disease models points towards its potential as a cognitive enhancer. The precursor molecule, DHA, has been extensively studied for its role in cognitive function, with supplementation showing anti-amyloidogenic properties and improved cognitive functions in animal models of Alzheimer's disease. mdpi.com Given that DEA is a bioactive metabolite of DHA, it is plausible that it mediates some of these cognitive benefits.

Modulation of Pain Perception in Preclinical Nociceptive and Inflammatory Pain Models

This compound has been shown to modulate pain perception in preclinical models of both nociceptive and inflammatory pain. In a study using a rat model of chronic constriction injury, a model for neuropathic pain, administration of DEA prevented the development of thermal allodynia, a state where non-painful stimuli are perceived as painful. nih.gov

In a different study investigating the endocannabinoid profiles in mice with different social behaviors, acute administration of a related compound, docosatetraenoyl ethanolamine (B43304) (DTA), produced antinociceptive effects in submissive mice in a hot plate test, a model of nociceptive pain. nih.govfrontiersin.org This suggests that N-acylethanolamides, as a class, can influence pain signaling pathways.

The mechanisms underlying the anti-nociceptive effects of DEA are likely linked to its anti-inflammatory properties, particularly its ability to reduce neuroinflammation in key pain-processing areas of the central nervous system like the hippocampus. nih.gov By attenuating the release of pro-inflammatory cytokines and modulating microglial activation, DEA can dampen the sensitization of nociceptive pathways that contributes to chronic pain states. nih.gov

Role in Social Behavior and Personality in Animal Models

Recent preclinical studies have begun to explore the involvement of the endocannabinoid system, including this compound, in the regulation of social behavior and personality-related traits. A study investigating the neurochemical differences between dominant and submissive mice found that levels of several long-chain polyunsaturated ethanolamides, including a related compound, docosatetraenoyl ethanolamine (DTA), were higher in the brains of submissive mice compared to dominant mice. nih.govfrontiersin.org

Interestingly, subchronic treatment with DTA was found to augment dominant behavior in both wild-type and already dominant mice, but not in submissive mice. nih.govfrontiersin.org This suggests a complex role for these lipid mediators in modulating social hierarchies and behavior. While this study did not directly use DEA, the findings for the structurally similar DTA point to a potential role for the broader class of N-acylethanolamides in social dynamics.

Animal models are crucial for understanding the biological underpinnings of social behavior. nih.gov The endocannabinoid system, in general, is known to be involved in emotional processing and the regulation of personality patterns, and these findings suggest that specific N-acylethanolamides may play a nuanced role in these processes. nih.gov

This compound in Systemic Inflammation and Immune Modulation (Preclinical)

Preclinical evidence strongly suggests that DEA possesses significant anti-inflammatory and immunomodulatory properties. These effects have been demonstrated in various experimental models, highlighting its potential as a modulator of inflammatory responses.

Anti-inflammatory Effects in in vitro and Animal Models of Inflammation

In laboratory studies, DEA has consistently shown the ability to counteract inflammatory processes. In vitro experiments using cell lines like RAW264.7 macrophages and primary mouse peritoneal macrophages have demonstrated that DEA can dose-dependently inhibit the production of key inflammatory mediators. nih.gov For instance, when these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, DEA treatment significantly suppresses the release of nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1). nih.gov This inhibition occurs at the transcriptional level, as DEA has been shown to reduce the gene expression of inducible nitric oxide synthase (iNOS) and MCP-1. nih.gov

Further in vitro research on the microglial cell line SIM-A9 revealed that DEA can prevent the LPS-induced increase in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, studies on olfactory ensheathing cells (OECs) exposed to LPS showed that DEA has a protective effect, counteracting the LPS-mediated increase in glial fibrillary acidic protein (GFAP) expression, an indicator of reactive astrogliosis. cnr.it

Animal models of inflammation have corroborated these in vitro findings. In a mouse model of LPS-induced neuroinflammation, DEA demonstrated anti-inflammatory activity. nih.gov Another study using a formaldehyde-induced inflammatory pain model in mice showed that both systemic (intraperitoneal) and local (intraplantar) administration of DEA reduced nociceptive and inflammatory pain-related behaviors. nih.gov The anti-inflammatory effects in this model were partially reversed by antagonists of the cannabinoid receptor 2 (CB2), peroxisome proliferator-activated receptor alpha (PPARα), and PPARγ, suggesting the involvement of these pathways in DEA's mechanism of action. nih.gov

Below is an interactive data table summarizing the anti-inflammatory effects of this compound in various preclinical models.

Model SystemInflammatory StimulusKey Findings
RAW264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition of NO and MCP-1 production. nih.gov
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Reduction of MCP-1 and NO production. nih.gov
SIM-A9 Microglia CellsLipopolysaccharide (LPS)Prevention of increased TNF-α, IL-1β, and IL-6 production. nih.gov
Olfactory Ensheathing Cells (OECs)Lipopolysaccharide (LPS)Counteracted the increase in GFAP expression. cnr.it
Mouse ModelFormaldehydeReduced nociceptive and inflammatory pain-related behavior. nih.gov
Mouse ModelLipopolysaccharide (LPS)Demonstrated in vivo anti-inflammatory activity. nih.gov

Immunomodulatory Actions on Specific Immune Cell Types (e.g., Macrophages)

The immunomodulatory effects of DEA are complex and can involve multiple signaling pathways. Evidence suggests that DEA's actions are, in part, mediated through interactions with cannabinoid receptors and PPARs. nih.gov The ability of DEA to modulate the expression of inflammatory genes in macrophages points to its role as a regulator of immune cell function at the molecular level. nih.gov

This compound in Metabolic Regulation (Preclinical)

Emerging preclinical research indicates that DEA may also play a role in the regulation of metabolism, including lipid and glucose homeostasis. These findings, primarily from animal models, suggest that DEA could influence energy balance and insulin (B600854) sensitivity.

Role in Lipid Metabolism and Energy Homeostasis in Animal Models

Studies in animal models have begun to uncover a potential role for DEA in lipid metabolism and the broader context of energy homeostasis. mdpi.com The regulation of lipid synthesis, breakdown, and transport is crucial for maintaining energy balance, and disruptions in these processes are linked to metabolic disorders. mdpi.comnih.gov While direct studies on DEA's comprehensive effects on lipid profiles and energy expenditure are still developing, its structural relationship to other endocannabinoids that influence appetite and energy balance suggests it may have similar functions. nih.gov Animal models are instrumental in exploring how endogenous lipids like DEA contribute to the intricate network of metabolic regulation. nih.gov

Influence on Glucose Homeostasis and Insulin Sensitivity in Preclinical Models

Preclinical models are critical for understanding the complex interplay of factors that govern glucose homeostasis and insulin sensitivity. frontiersin.orgplos.org While research specifically investigating the direct effects of DEA on these parameters is in its early stages, the known anti-inflammatory properties of DEA are relevant, as chronic inflammation is a key contributor to insulin resistance. nih.gov Studies using various animal models of diabetes and obesity have shown that targeting inflammatory pathways can improve glycemic control. nih.govnih.govnih.gov For instance, in diet-induced obesity models, interventions that reduce inflammation have been linked to enhanced insulin sensitivity. nih.gov Given DEA's demonstrated anti-inflammatory effects, it is plausible that it could indirectly influence glucose metabolism by mitigating inflammation-induced insulin resistance, a hypothesis that warrants further investigation in relevant preclinical models. mdpi.com

Other Emerging Physiological Roles of this compound (Preclinical)

Beyond its established anti-inflammatory and potential metabolic roles, preclinical studies are beginning to explore other physiological functions of DEA. One notable area of investigation is its role in the central nervous system and behavior. A study assessing the endocannabinoid profiles in the brains of mice with different social behaviors (dominant vs. submissive) found that levels of several long-chain polyunsaturated ethanolamides, including DEA, were higher in the brains of submissive mice compared to dominant mice. nih.govfrontiersin.org This suggests a potential link between DEA and the neurobiology of social behavior and personality. researchgate.net Furthermore, acute administration of DEA was found to produce antinociceptive (pain-relieving) and locomotion-inducing effects in submissive mice, but not in dominant mice, indicating that its effects can be context- and phenotype-dependent. nih.govfrontiersin.org These findings point to the expanding landscape of DEA's physiological significance in preclinical models.

Gastrointestinal Tract Function and Inflammation in Animal Models

Direct research on the specific functions of this compound in animal models of gastrointestinal disease is limited. However, its known anti-inflammatory properties and its relationship with the endocannabinoid system provide an indirect basis for its potential role. nih.govmdpi.com The endocannabinoid system is a key regulator of gut inflammation, and targeting it has shown therapeutic promise in experimental colitis. mdpi.comirjournal.org

Studies on related N-acylethanolamines, such as anandamide (B1667382) (AEA) and palmitoylethanolamide (PEA), have demonstrated protective effects in models of intestinal inflammation. frontiersin.orgfrontiersin.org For instance, pharmacological enhancement of endocannabinoid levels has been shown to be protective in mouse models of colitis. frontiersin.org While DEA is a part of this family of signaling lipids, its specific contribution to gut homeostasis and inflammation in vivo is not yet fully elucidated.

Interestingly, one study utilizing a Simulator of the Human Intestinal Microbial Ecosystem (SHIME) to cultivate human fecal microbiome and assess the processing of DHA-containing triglycerides did not detect an accumulation of N-docosahexaenoyl-ethanolamine in any intestinal section. researchgate.net This could suggest that DEA is rapidly synthesized and metabolized in the gut, potentially exerting its effects locally without significant accumulation. Further in vivo studies are necessary to clarify the precise role and metabolic fate of DEA in the gastrointestinal tract during health and disease states such as inflammatory bowel disease (IBD).

Renal Physiology and Injury in Animal Models

The role of this compound in the context of kidney health and disease has been investigated in a few preclinical models, yielding intriguing but somewhat complex findings.

In a mouse model of acute kidney injury (AKI) induced by ischemia-reperfusion, caloric restriction was found to be protective against renal damage. This protective effect was associated with a significant decrease in the plasma levels of several N-acyl-ethanolamides, including N-Docosahexaenoyl ethanolamide. nih.govresearchgate.net However, when researchers supplemented the calorically restricted mice with anandamide (another endocannabinoid), the renal protection was not reversed, suggesting that the reduction in these lipid mediators may not be the primary mechanism behind the observed organ protection. nih.gov

Conversely, a study using a rat model of ischemic AKI demonstrated a direct therapeutic potential for DEA (synaptamide). mdpi.comresearchgate.net In this model, administration of DEA was found to mitigate the inflammatory response associated with kidney injury. The key findings from this research are summarized in the table below.

ParameterModelObservationImplication
Inflammatory Mediators Rat Ischemic AKIDEA treatment reduced the levels of pro-inflammatory interleukins in the kidney tissue after injury. researchgate.netDEA exhibits anti-inflammatory effects in the injured kidney.
Leukocyte Infiltration Rat Ischemic AKITreatment with DEA led to decreased infiltration of leukocytes into the kidney tissue. mdpi.comDEA may protect the kidney by modulating the immune cell response to injury.
GPR110 Receptor Rat Ischemic AKIDEA administration increased the expression of G-protein-coupled receptor 110 (GPR110) in the injured kidney, particularly in immune cells (CD11b/c⁺ cells). mdpi.comresearchgate.netThe protective effects of DEA in the kidney may be mediated through the GPR110 signaling pathway.

These findings suggest that exogenous administration of this compound can exert renoprotective effects in the context of ischemic injury by attenuating inflammation. mdpi.comresearchgate.net The discrepancy between this and the caloric restriction study highlights the complexity of endocannabinoid-like signaling in renal pathophysiology and underscores the need for further research to delineate the specific roles of DEA in different models of kidney disease.

Methodological Approaches in Docosaenoyl Ethanolamide Research

Analytical Techniques for Docosaenoyl Ethanolamide Quantification and Identification

Precise and sensitive analytical methods are fundamental for the detection and quantification of DEA, which often exists at low concentrations in complex biological matrices. The primary techniques employed are based on chromatography coupled with mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of N-acylethanolamines, including DEA. nih.gov This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying structurally similar lipid molecules. nih.govmst.or.jp The process begins with the separation of lipids from a biological sample, often using solid-phase extraction (SPE) or liquid-liquid extraction. nih.gov The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column (e.g., C8 or C18) to separate the lipids based on their hydrophobicity. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates charged molecules with minimal fragmentation, suitable for analyzing thermally unstable molecules like DEA. nih.govmst.or.jp The mass spectrometer then operates in multiple-reaction monitoring (MRM) or scheduled MRM (sMRM) mode. nih.gov This involves selecting the specific precursor ion (the molecular ion of DEA) and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to DEA, allowing for accurate quantification even in complex mixtures. nih.gov The use of stable isotope-labeled internal standards, such as deuterated DEA, is a standard practice to ensure accurate quantification by correcting for sample loss during preparation and for variations in instrument response. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of lipids like DEA. nist.govimist.ma While historically significant, for certain classes of lipids like N-acylethanolamines, GC-MS can be less straightforward than LC-MS because it often requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. nih.gov This adds a step to sample preparation and can introduce variability.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. imist.madrawellanalytical.com After separation, the compounds are ionized, typically through electron ionization (EI), which is a high-energy process that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for compound identification. nist.govimist.ma While powerful for structural elucidation, the extensive fragmentation can sometimes lead to a weak or absent molecular ion, making it challenging to determine the molecular weight of the parent compound directly. nist.gov Despite these challenges, GC-MS remains a valuable tool, especially for identifying unknown components in a mixture. nist.gov

The study of DEA often occurs within the broader context of lipidomics, which aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. ihuican.orgbiorxiv.org Advanced lipidomics platforms integrate automated sample preparation, high-throughput chromatography, and high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. biorxiv.orgbaker.edu.au

These platforms enable the simultaneous profiling of hundreds to thousands of lipid species, including various N-acylethanolamines, from a single sample. baker.edu.aumetabolomicscentre.ca This comprehensive view allows researchers to observe changes in DEA levels in relation to other lipids, providing insights into metabolic pathways and the biochemical consequences of cellular perturbations. biorxiv.org Targeted lipidomics focuses on a predefined list of lipids with high sensitivity and accuracy, while untargeted lipidomics aims to capture all detectable lipids in a sample to discover novel biomarkers or metabolic changes. baker.edu.aumetabolomicscentre.ca These platforms are crucial for understanding the systemic role of DEA and its interplay with other bioactive lipids. ihuican.orgnih.gov

Table 1: Comparison of Analytical Techniques in this compound Research

Feature Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Advanced Lipidomics Platforms
Principle Separates compounds based on polarity/hydrophobicity, followed by mass-based detection of precursor and product ions. nih.gov Separates volatile compounds based on boiling point, followed by mass-based detection of fragmentation patterns. nist.govimist.ma High-throughput LC-MS/MS or LC-HRMS for simultaneous profiling of a large number of lipid species. biorxiv.orgbaker.edu.au
Sample Prep Typically involves liquid or solid-phase extraction. nih.gov Often requires chemical derivatization to increase volatility. nih.gov Automated extraction procedures for high-throughput analysis. baker.edu.auous-research.no
Ionization Soft ionization (e.g., ESI) preserves the molecular ion. nih.gov Hard ionization (e.g., EI) causes extensive, reproducible fragmentation. nist.gov ESI or other soft ionization techniques coupled with high-resolution mass analyzers. biorxiv.org
Selectivity High selectivity through MRM/sMRM monitoring. nih.gov High, based on unique fragmentation patterns and retention time. nist.gov Very high, capable of resolving isobaric and isomeric species. nih.gov
Primary Use Targeted quantification of DEA and other N-acylethanolamines. nih.gov Identification and quantification of volatile and semi-volatile compounds. imist.ma Comprehensive profiling of the lipidome, both targeted and untargeted. ihuican.orgmetabolomicscentre.ca
Advantages High sensitivity, suitable for non-volatile and thermally labile compounds, no derivatization needed. nih.govmst.or.jp Provides detailed structural information from fragmentation patterns, extensive libraries available. nist.gov Provides a holistic view of lipid metabolism, high-throughput capability. biorxiv.orgbaker.edu.au
Limitations Ion suppression effects can impact quantification. nih.gov Requires derivatization for many non-volatile lipids, potential for thermal degradation. nih.gov Data analysis is complex, requires specialized software and expertise. baker.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

In vitro and Ex vivo Models for Studying this compound Action

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models are indispensable for dissecting the specific molecular and cellular mechanisms of DEA. These models allow for controlled experiments that are not possible in vivo.

Primary cells are isolated directly from tissues and are used for a finite period in culture. unimore.it They are considered to have high physiological relevance because they closely mimic the in vivo state of the cells. unimore.it The use of primary cell cultures, such as neurons, glial cells (like astrocytes), and immune cells, is crucial for studying the effects of DEA in specific cell types relevant to its proposed functions. nih.gov For example, co-cultures of neurons and glial cells provide a physiologically relevant environment to study neuro-glial interactions and the effects of substances like ethanol, a model system that could be adapted for DEA research. nih.gov The isolation and culture of cells from tissue explants is a common technique to establish these primary cultures. nih.gov While powerful, primary cells have a limited lifespan and can be challenging to obtain and maintain, with potential for variability between batches. unimore.it

Immortalized cell lines are derived from primary cells but have been genetically modified to proliferate indefinitely in culture. numberanalytics.cominsights.bio This provides a consistent and readily available source of cells for research. numberanalytics.com These cell lines are widely used in disease modeling and for high-throughput screening. numberanalytics.comnih.gov For instance, human embryonic kidney (HEK-293) cells are frequently used to heterologously express specific receptors (like TRPV2) to study their activation by compounds such as DEA derivatives. cnr.it Similarly, human neuroblastoma cell lines like SH-SY5Y serve as models to investigate neurotoxicity and other neuronal processes. nih.gov While they offer consistency and ease of use, a key consideration is that the process of immortalization can alter cellular characteristics, potentially making them less representative of their tissue of origin compared to primary cells.

Table 2: Cell-Based Models in this compound Research

Model Type Description Examples of Application in Lipid Research Advantages Limitations
Primary Cell Cultures Cells isolated directly from tissue with a finite lifespan. unimore.it Studying DEA effects on specific cell types like neurons, astrocytes, or immune cells in a near-physiological state. nih.gov High physiological relevance; retain many in vivo characteristics. unimore.it Limited lifespan, difficult to culture, potential for batch-to-batch variability. unimore.it
Immortalized Cell Lines Cells modified to proliferate indefinitely, providing a stable and continuous cell source. numberanalytics.com Expressing specific receptors (e.g., in HEK-293 cells) to study DEA interactions; high-throughput screening. numberanalytics.comcnr.it Indefinite proliferation, consistency, reliability, suitable for large-scale studies. numberanalytics.com May not fully represent the in vivo state due to genetic modifications; potential for altered phenotypes.

Organotypic Slice Cultures

Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between dissociated cell cultures and in vivo animal models. This technique involves the culturing of thin slices of brain tissue on a semi-porous membrane, which largely preserves the three-dimensional cytoarchitecture and local synaptic circuitry of the original tissue. These cultures can be maintained for several weeks, allowing for the study of cellular interactions, neurodevelopmental processes, and the effects of pathological insults in a controlled environment.

In the context of this compound (DEA) and related N-acylethanolamine research, organotypic slice cultures, particularly from the hippocampus, have been instrumental. They provide a platform to investigate the neuroprotective and anti-inflammatory properties of these lipids in models of neurological disorders. For instance, organotypic hippocampal slice cultures have been used to model excitotoxic neuronal damage, a key feature of ischemic stroke and other neurodegenerative conditions.

One of the key advantages of this model is the ability to maintain the complex interplay between different cell types, including neurons, astrocytes, and microglia. This is crucial for studying neuroinflammation, a process where DEA is thought to play a significant role. The activation of microglia and astrocytes, and the subsequent release of inflammatory mediators, can be monitored in response to injury and treatment with DEA or other compounds. Researchers can induce specific pathological conditions, such as oxygen-glucose deprivation (OGD) to mimic ischemia, and then assess the therapeutic potential of various agents.

Furthermore, organotypic cultures allow for the detailed analysis of cellular and molecular mechanisms. Techniques such as immunohistochemistry can be used to visualize neuronal survival, glial activation, and the expression of specific proteins. The release of signaling molecules into the culture medium can also be quantified. This model system has been employed to study the effects of cannabinoids and endocannabinoids on neuronal injury and neuroinflammation, providing valuable insights that can guide further in vivo research. The ability to use tissue from transgenic animals further enhances the utility of this model for dissecting the roles of specific genes and pathways in disease and treatment.

Key Features of Organotypic Slice Cultures in DEA Research:

FeatureDescriptionRelevance to DEA Research
Preservation of 3D Architecture Maintains the structural and synaptic organization of the brain region.Allows for the study of DEA's effects on neuronal networks and cell-cell interactions in a tissue-like context.
Cellular Diversity Contains various CNS cell types, including neurons, astrocytes, and microglia.Enables investigation of DEA's influence on neuroinflammatory processes involving glial cells.
Long-Term Viability Cultures can be maintained for extended periods (weeks to months).Facilitates studies on the long-term effects of DEA on neuronal survival and plasticity.
Controlled Environment Allows for precise application of drugs, toxins, and experimental conditions.Provides a controlled system to study the mechanisms of action of DEA and its metabolites.
Modeling of Neuropathologies Can replicate aspects of neurological disorders like ischemia (OGD) and excitotoxicity.Serves as a platform to test the neuroprotective potential of DEA in disease-relevant models.
Compatibility with Transgenic Models Slices can be prepared from genetically modified animals.Aids in elucidating the specific molecular targets and pathways of DEA.

### 5.3. In vivo Preclinical Animal Models for this compound Research

In vivo animal models are indispensable for understanding the physiological and pathological roles of this compound (DEA) in a complex biological system. These models allow for the investigation of DEA's effects on disease progression, behavior, and systemic responses, providing data that is more directly translatable to human conditions.

In vivo Preclinical Animal Models for this compound Research

Rodent Models of Neurological Disorders (e.g., Stroke, Alzheimer's, Parkinson's, Neuroinflammation)

Rodent models that mimic human neurological disorders are critical for evaluating the therapeutic potential of DEA.

Stroke: Ischemic stroke is often modeled in rodents by occluding the middle cerebral artery (MCAO), which leads to a reproducible infarct and subsequent neurological deficits. These models are used to study the neuroprotective effects of endogenous and exogenously administered N-acylethanolamines, including DEA. Research has shown that levels of certain N-acylethanolamines are altered in the brain following focal cerebral ischemia. The MCAO model allows for the assessment of DEA's ability to reduce infarct volume, mitigate neuronal death, and improve functional outcomes.

Alzheimer's Disease (AD): Transgenic mouse models that overexpress mutant human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin 1 (PS1), are widely used. These mice develop key pathological features of AD, including amyloid-beta (Aβ) plaques and neuroinflammation. The 5xFAD and Tg2576 mouse models, for example, exhibit progressive cognitive decline and are valuable for testing the effects of compounds like DEA on Aβ deposition, tau pathology, and neuroinflammatory responses.

Parkinson's Disease (PD): PD models are often created by inducing dopaminergic neuron loss through the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP. These models replicate the cardinal motor deficits seen in PD patients. More recent models involve the overexpression of alpha-synuclein (B15492655), a key protein in the formation of Lewy bodies, to better mimic the progressive nature of the disease. These models are crucial for investigating whether DEA can protect dopaminergic neurons and alleviate motor symptoms.

Neuroinflammation: Neuroinflammation is a common component of many neurological disorders. Acute neuroinflammation can be induced in rodents by administering inflammatory agents like lipopolysaccharide (LPS). This leads to the activation of microglia and the production of pro-inflammatory cytokines. These models are instrumental in studying the anti-inflammatory properties of DEA and its ability to modulate glial cell activity and cytokine profiles in the central nervous system.

Table of Rodent Models for Neurological Disorders in DEA Research

Disorder Model Key Features & Research Applications for DEA
Stroke Middle Cerebral Artery Occlusion (MCAO) Induces focal cerebral ischemia; used to assess DEA's neuroprotective effects on infarct size and neurological function.
Alzheimer's Disease Transgenic mice (e.g., 5xFAD, APP/PS1) Exhibit amyloid plaques, neuroinflammation, and cognitive deficits; used to study DEA's impact on AD pathology and memory.
Parkinson's Disease Neurotoxin-induced (e.g., 6-OHDA, MPTP) or alpha-synuclein overexpression Cause loss of dopaminergic neurons and motor deficits; used to evaluate DEA's neuroprotective and symptomatic effects.

| Neuroinflammation | Lipopolysaccharide (LPS) administration | Induces acute neuroinflammation and glial activation; used to investigate the anti-inflammatory mechanisms of DEA in the CNS. |

Animal Models of Inflammatory Diseases

The anti-inflammatory properties of DEA are also investigated in animal models of peripheral inflammatory conditions. These models are crucial for understanding the systemic effects of DEA and its potential as a therapeutic for a range of inflammatory disorders.

Commonly used models include:

Chemically-induced colitis: Models of inflammatory bowel disease (IBD) can be induced in rodents using chemicals like dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS). These agents cause damage to the colonic epithelium, leading to an inflammatory response that mimics aspects of ulcerative colitis and Crohn's disease. These models allow for the evaluation of DEA's ability to reduce intestinal inflammation, promote tissue repair, and alleviate symptoms such as weight loss and bloody diarrhea.

Arthritis models: Inflammatory arthritis can be induced by injecting substances like complete Freund's adjuvant (CFA) into the paw or joint of a rodent. This results in localized inflammation, swelling, and pain-related behaviors, providing a model to test the analgesic and anti-inflammatory effects of compounds like DEA.

Dermatitis models: Contact hypersensitivity models can be used to study skin inflammation. These often involve sensitization and subsequent challenge with a hapten, leading to an inflammatory skin reaction. Such models are suitable for investigating the effects of topically or systemically administered DEA on skin inflammation.

These models have been instrumental in demonstrating the anti-inflammatory and analgesic effects of other N-acylethanolamines, and they provide a valuable platform for elucidating the specific roles of DEA in modulating inflammatory pathways outside of the central nervous system.

Genetically Modified Animal Models (e.g., Knockout/Knock-in for relevant enzymes/receptors)

Genetically modified animal models, particularly knockout (KO) and knock-in mice, are powerful tools for dissecting the specific molecular pathways through which DEA exerts its effects. By deleting or altering the genes that encode for enzymes involved in the synthesis or degradation of DEA, or its putative receptors, researchers can gain precise insights into its mechanism of action.

Enzyme Knockout Models:

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is one of the key enzymes involved in the biosynthesis of N-acylethanolamines. Studies using NAPE-PLD KO mice have shown significant reductions in the levels of saturated and monounsaturated NAEs in the brain, although the levels of polyunsaturated NAEs like anandamide (B1667382) and DEA were not consistently decreased across all studies, suggesting the existence of alternative biosynthetic pathways.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other NAEs. FAAH KO mice exhibit elevated brain levels of several NAEs and are a valuable tool for studying the collective effects of endogenously elevated NAEs. While FAAH has lower activity towards DEA compared to anandamide, studying DEA's effects in these mice can help to understand its role within the broader endocannabinoid system.

Receptor Knockout Models:

Cannabinoid Receptors (CB1 and CB2): While DEA's interaction with cannabinoid receptors is not as well-characterized as that of anandamide, using CB1 and CB2 KO mice can help determine if any of DEA's effects are mediated through these canonical cannabinoid receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): Given that other NAEs, such as palmitoylethanolamide (B50096) (PEA), are known to act via PPARs, KO mice for different PPAR isoforms (e.g., PPARα) are useful for investigating whether DEA shares this mechanism of action, particularly in the context of inflammation.

These genetically modified models are essential for confirming the targets of DEA and for understanding the physiological consequences of altering its endogenous tone.

Pharmacological Tools and Probes in this compound Research

The study of DEA is greatly facilitated by the use of specific pharmacological tools, including synthetic analogues and inhibitors of its metabolic enzymes. These tools allow for the precise manipulation of DEA signaling, helping to elucidate its functions and therapeutic potential.

Synthetic this compound Analogues and Derivatives

The synthesis of DEA analogues and derivatives is a key strategy for probing its structure-activity relationships and for developing more potent or stable therapeutic agents. By systematically modifying the chemical structure of DEA, researchers can investigate which parts of the molecule are essential for its biological activity.

Modifications may include:

Altering the acyl chain: The length and degree of unsaturation of the fatty acid chain can be varied to determine the optimal structure for interaction with specific targets.

Modifying the ethanolamine (B43304) headgroup: Changes to the headgroup can affect the molecule's solubility, stability, and receptor-binding properties.

Introducing functional groups: The addition of different chemical moieties can be used to create photoaffinity labels for target identification or to develop fluorescent probes for visualizing the subcellular localization of DEA.

The development of such analogues is crucial for identifying the molecular targets of DEA and for designing novel drugs with improved pharmacokinetic and pharmacodynamic properties. While the synthesis of various N-acylethanolamine analogues has been reported, the specific development and application of a wide range of DEA derivatives is an ongoing area of research.

Inhibitors of this compound Synthesis and Degradation Enzymes

The study of this compound (DEA) is greatly facilitated by pharmacological tools that modulate its endogenous levels. This is primarily achieved by inhibiting the enzymes responsible for its synthesis and breakdown.

The biosynthesis of DEA, like other N-acylethanolamines (NAEs), is understood to occur through the hydrolysis of its precursor, N-docosahexaenoyl-phosphatidylethanolamine (NDoPE). nih.gov A key enzyme in this final synthesis step is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govresearchgate.net Inhibition of NAPE-PLD is a direct strategy to reduce the production of DEA and other NAEs. Research has identified several small-molecule inhibitors of this enzyme. For instance, compounds like hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent inhibitors of NAPE-PLD. nih.govbiorxiv.org More recently, highly selective inhibitors such as LEI-401 have been developed, which effectively reduce NAE levels, including anandamide, in both cell cultures and mouse brains, demonstrating good bioavailability and brain penetration. ximbio.com The development of such selective inhibitors is crucial for dissecting the specific roles of the NAPE-PLD pathway in various physiological and pathological conditions. biorxiv.orgresearchgate.net

On the other side of DEA's lifecycle, its degradation is primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). researchgate.netcambridge.orgmdpi.com FAAH is a serine hydrolase that breaks down DEA into docosahexaenoic acid (DHA) and ethanolamine, thus terminating its signaling. mdpi.comresearchgate.net Consequently, inhibiting FAAH leads to an accumulation of endogenous DEA and other FAAH substrates. researchgate.net Pharmacological inhibitors of FAAH, such as URB597 and PF-3845, have been characterized and are widely used in research to enhance endocannabinoid tone. researchgate.net Studies have shown that inhibiting FAAH can increase the levels of not only anandamide but also other NAEs like DEA. researchgate.net

Another major enzyme in the endocannabinoid system is monoacylglycerol lipase (B570770) (MAGL), which is the primary degrading enzyme for 2-arachidonoylglycerol (B1664049) (2-AG). While its direct role in DEA degradation is less prominent than FAAH, inhibiting MAGL with compounds like KML29 has been shown to indirectly affect the broader lipid signaling network, leading to changes in the levels of various NAEs, including DEA, in some contexts. nih.govnih.govarvojournals.org

The use of these inhibitors allows researchers to manipulate the concentration of DEA in specific tissues or the entire system, providing insights into its physiological functions.

Compound NameTarget EnzymeEffect on DEA LevelsClass
LEI-401NAPE-PLDDecreaseInhibitor
HexachloropheneNAPE-PLDDecreaseInhibitor
BithionolNAPE-PLDDecreaseInhibitor
URB597FAAHIncreaseInhibitor
PF-3845FAAHIncreaseInhibitor
KML29MAGLIndirect IncreaseInhibitor

Receptor Antagonists and Agonists

This compound (DEA) exerts its biological effects by interacting with a range of cellular receptors. Understanding these interactions is fundamental to elucidating its mechanism of action, and the use of specific receptor antagonists and agonists is a cornerstone of this research.

DEA is recognized as a ligand for the cannabinoid receptors, CB1 and CB2. nih.govmedchemexpress.com It generally acts as an agonist at these receptors, though its affinity may vary. medchemexpress.comcambridge.org To investigate the involvement of these receptors in DEA's effects, researchers employ selective antagonists. AM251 (also known as AM-251) is a widely used potent and selective antagonist for the CB1 receptor. nih.govscbt.com Studies have shown that the anti-seizure effects of DEA can be completely blocked by pretreatment with AM251, indicating a CB1-mediated mechanism. nih.gov Similarly, AM630 is a commonly used antagonist/inverse agonist for the CB2 receptor. harvard.edunih.gov In studies on pain and inflammation, the effects of DEA were partially reversed by AM630, suggesting a role for CB2 receptors in mediating its anti-inflammatory properties. nih.gov The combined use of these antagonists can help determine the relative contribution of each cannabinoid receptor subtype to a specific physiological response. oup.com

Beyond the classical cannabinoid receptors, research has revealed that DEA interacts with other important receptor systems. One such target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain and temperature sensation. nih.govwikipedia.org DEA has been identified as an endogenous agonist of TRPV1. nih.govresearchgate.netmdpi.com The use of TRPV1 antagonists is therefore critical in studies aiming to differentiate the cannabinoid-mediated effects of DEA from its TRPV1-mediated actions.

Furthermore, DEA has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. nih.govmdpi.com PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. The antiproliferative effects of DEA in certain cancer cells have been linked to PPARγ activation. mdpi.commdpi.com To confirm this, researchers use specific PPARγ antagonists, such as GW9662. mdpi.com The observation that GW9662 can block certain actions of DEA provides strong evidence for the involvement of the PPARγ signaling pathway. mdpi.com

The term "agonist" in the context of DEA research often refers to DEA itself, as it activates these receptors. Exogenous synthetic agonists for these receptors, such as WIN55,212-2 for cannabinoid receptors, are also used as positive controls or to compare signaling pathways. cambridge.org By using a combination of DEA and specific receptor antagonists, scientists can precisely map the molecular pathways through which this lipid mediator exerts its diverse biological functions.

Compound NameTarget ReceptorType
AM251CB1Antagonist
AM630CB2Antagonist / Inverse Agonist
GW9662PPARγAntagonist
NESS0327CB1Antagonist
This compound (DEA)CB1, CB2, TRPV1, PPARγAgonist

Future Directions and Research Gaps in Docosaenoyl Ethanolamide Studies

Elucidation of Novel Docosaenoyl Ethanolamide Receptors and Binding Partners

While this compound is structurally related to endocannabinoids, its interaction with the classical cannabinoid receptors, CB1 and CB2, is not fully established and may not be its primary mode of action. frontiersin.orgnih.gov Research indicates the existence of non-CB1/CB2 receptors for various cannabinoid ligands, and DEA may act through such novel targets. nih.gov The orphan G protein-coupled receptors GPR55 and GPR119 have been proposed as potential cannabinoid receptors, with GPR119 being a candidate for oleoylethanolamide, another N-acylethanolamine. nih.gov Future investigations should focus on identifying and characterizing specific receptors and binding proteins for DEA. This could involve affinity chromatography, pull-down assays with tagged DEA molecules, and screening of receptor libraries to uncover its molecular targets. Identifying these partners is crucial for understanding the downstream signaling cascades initiated by DEA. For instance, studies on similar long-chain N-acylethanolamines have shown effects on voltage-dependent Ca2+ channels, suggesting that ion channels could also be potential binding partners for DEA. caymanchem.com

Detailed Mapping of Cell-Specific this compound Synthesis and Signaling

The synthesis of N-acylethanolamines (NAEs) can occur through several enzymatic pathways, primarily involving the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). nih.govresearchgate.net Key enzymes in these pathways include NAPE-specific phospholipase D (NAPE-PLD), and alternative routes involving enzymes like ABHD4, glycerophosphodiesterase 1 (GDE1), and phospholipase C (PLC). nih.govmdpi.com The degradation of NAEs is primarily carried out by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govmdpi.com

However, the specific enzymes and pathways that predominate in the synthesis and degradation of DEA in different cell types and tissues are not well understood. Future research should aim to map these pathways in a cell-specific manner. This can be achieved using advanced techniques such as single-cell transcriptomics and proteomics to identify the expression patterns of key metabolic enzymes in various cell populations. Furthermore, the development of specific inhibitors for these enzymes will be instrumental in dissecting their relative contributions to DEA metabolism in different physiological and pathological contexts. Understanding cell-specific signaling will provide a more nuanced picture of DEA's function throughout the body.

Investigation of this compound's Role in Inter-organ Communication

Inter-organ communication, mediated by circulating signaling molecules, is essential for maintaining metabolic homeostasis, and its disruption can lead to various diseases. dzhk.denih.govjst.go.jp The liver, in particular, secretes numerous factors, termed hepatokines, that influence the function of distant organs. nih.gov Given that DEA is a lipid signaling molecule, it is plausible that it acts as a messenger in this complex communication network. For instance, myokines secreted by muscle during exercise can mediate inter-organ communication. nih.gov

Future studies should investigate whether DEA is released into circulation from specific organs and what its effects are on distant tissues. This could involve measuring DEA levels in the blood and different organs under various physiological conditions, such as exercise, fasting, or in disease states. Research into the gut-liver-brain axis has already highlighted the importance of lipid metabolism in inter-organ signaling. nih.gov Determining if and how DEA participates in these communication axes could open up new paradigms for understanding systemic physiology and pathophysiology. The development of multiorgan-on-a-chip systems could provide a powerful in vitro tool to model and study DEA-mediated inter-organ communication. euroocs.eu

Exploration of Epigenetic and Transcriptomic Regulation by this compound

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. animbiosci.orgnih.gov There is growing evidence that lipid signaling molecules can influence these epigenetic landscapes. Furthermore, the field of epitranscriptomics, which involves the modification of RNA, is emerging as another critical layer of gene regulation. nih.gov

The potential for DEA to induce epigenetic and transcriptomic changes is a significant and largely unexplored area of research. Future studies should employ genome-wide approaches, such as ChIP-seq for histone modifications, bisulfite sequencing for DNA methylation, and MeRIP-seq for RNA methylation, to determine how DEA exposure alters the epigenetic and transcriptomic profiles of target cells. For example, studies on oleoylethanolamide have shown it can modulate the gene expression of receptors and immune-related proteins in the brain. biorxiv.org Identifying the genes and pathways regulated by DEA at the epigenetic level will provide deeper insights into its long-term effects on cellular function and organismal health. Integrating these findings with transcriptomic data from methods like snRNA-seq can help build comprehensive models of DEA's regulatory networks. nih.gov

Development of Advanced In vivo Imaging Techniques for this compound Dynamics

Visualizing the spatiotemporal dynamics of signaling molecules in living organisms is a powerful approach to understanding their function. Currently, there is a lack of non-invasive methods to track the synthesis, distribution, and degradation of DEA in real-time within a living system. The development of such techniques would be a significant technological advancement for the field.

One promising avenue is the use of positron emission tomography (PET) with radiolabeled ligands. mdpi.com For instance, researchers have developed and evaluated [18F]-labeled N-acylethanolamines as PET probes to image the activity of hydrolyzing enzymes like FAAH. acs.org Similar approaches could be adapted for DEA, creating [18F]- or [11C]-labeled DEA analogues to visualize its metabolism and target engagement in the brain and other organs. researchgate.net Another approach could be the development of fluorescent sensors or activity-based probes that can report on DEA levels or the activity of its metabolic enzymes in vivo. researchgate.netnih.gov These advanced imaging tools would provide invaluable information on the pharmacokinetics and pharmacodynamics of DEA, accelerating our understanding of its physiological roles.

Comparative Studies of this compound Across Different Species

The levels and functions of N-acylethanolamines can vary significantly across different species. researchgate.net Comparative studies are essential for understanding the evolutionary conservation of DEA's functions and for the appropriate translation of findings from animal models to humans. This compound has been detected in the cerebrospinal fluid of rats. caymanchem.com A study on dominant and submissive mice revealed differences in the brain levels of various long-chain polyunsaturated ethanolamides, including DEA. frontiersin.orgresearchgate.netnih.gov

Future research should expand these comparative analyses to a wider range of species, including different mammals, and potentially even non-mammalian vertebrates and invertebrates. Such studies could involve measuring endogenous DEA levels in various tissues and assessing its biological effects in different animal models. This comparative approach can highlight conserved signaling pathways and may also reveal species-specific functions of DEA, providing a broader perspective on its biological significance.

Integration of Multi-Omics Data in this compound Research (e.g., Lipidomics, Transcriptomics)

To gain a holistic understanding of the biological roles of this compound, it is crucial to integrate data from multiple "omics" platforms. This includes lipidomics to quantify DEA and related lipids, transcriptomics to measure gene expression changes, proteomics to assess protein levels and post-translational modifications, and metabolomics to profile broader metabolic shifts. A lipidomics approach was used to assess the endocannabinoid profile in the brains of mice with different social behaviors. frontiersin.orgresearchgate.net

Future studies should adopt a systems biology approach, combining these multi-omics datasets to construct comprehensive models of DEA's mechanism of action. For example, by correlating changes in the lipidome with alterations in the transcriptome and proteome after DEA treatment, researchers can identify key signaling pathways and regulatory networks. animbiosci.org This integrative analysis can reveal novel connections between DEA signaling and various cellular processes, and can help to identify potential biomarkers and therapeutic targets related to DEA metabolism and function.

Data Tables

Table 1: Key Enzymes in N-Acylethanolamine Metabolism

EnzymeFunctionCellular Location
NAPE-PLDSynthesis of NAEsIntracellular membranes
FAAHDegradation of NAEsIntracellular membranes (ER, Golgi)
NAAADegradation of NAEsLysosomes
ABHD4Synthesis of NAEs (alternative pathway)-
GDE1Synthesis of NAEs (alternative pathway)-
PLCSynthesis of NAEs (alternative pathway)-

This table is based on information from references nih.govresearchgate.netmdpi.com.

Table 2: Investigated Receptors and Ion Channels in N-Acylethanolamine Research

Receptor/ChannelTypeRelevance
CB1G protein-coupled receptorClassical cannabinoid receptor
CB2G protein-coupled receptorClassical cannabinoid receptor
GPR55Orphan G protein-coupled receptorPotential novel cannabinoid receptor
GPR119Orphan G protein-coupled receptorPotential novel NAE receptor
Voltage-dependent Ca2+ channelsIon channelModulated by long-chain NAEs

This table is based on information from references frontiersin.orgnih.govnih.govcaymanchem.com.

Q & A

Q. Advanced: How can researchers design experiments to minimize oxidative degradation of DEA during long-term studies?

Methodological Answer:

  • Inert Atmospheres: Use nitrogen or argon gas to purge reaction vessels, reducing exposure to oxygen .
  • Stability Testing: Conduct accelerated aging studies under controlled temperatures (e.g., 25°C vs. 40°C) to model degradation kinetics .
  • Analytical Monitoring: Employ HPLC-MS to track peroxidation byproducts and validate sample integrity over time .

Basic: How should researchers contextualize DEA within existing theoretical frameworks (e.g., endocannabinoid signaling)?

Methodological Answer:

  • Literature Synthesis: Systematically review DEA’s structural analogs (e.g., anandamide) and their receptor-binding affinities using databases like PubMed, prioritizing studies with in vitro/in vivo validation .
  • Hypothesis Development: Link DEA’s hydrophobicity to its potential role in lipid-mediated signaling pathways, citing mechanistic studies on related ethanolamides .

Q. Advanced: What statistical approaches resolve contradictions between DEA’s observed bioactivity and theoretical predictions?

Methodological Answer:

  • Meta-Analysis: Pool data from heterogeneous studies (e.g., cell-based vs. animal models) using random-effects models to quantify variability .
  • Bayesian Inference: Update prior probability distributions (based on theoretical models) with experimental data to refine effect-size estimates .
  • Sensitivity Analysis: Test robustness of conclusions by varying assumptions (e.g., receptor binding thresholds) .

Basic: What are the best practices for synthesizing DEA with high purity for pharmacological assays?

Methodological Answer:

  • Reaction Optimization: Use Schlenk-line techniques to prevent moisture-induced side reactions .
  • Purification: Perform flash chromatography with silica gel (hexane:ethyl acetate gradients) and validate purity via NMR (>95% purity) .

Q. Advanced: How can researchers validate DEA’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Simulated Biological Fluids: Incubate DEA in phosphate-buffered saline (pH 7.4, 37°C) and quantify degradation via LC-UV .
  • Kinetic Modeling: Apply first-order decay models to estimate half-life and identify critical stability thresholds .

Basic: How to ethically justify DEA studies involving animal models?

Methodological Answer:

  • 3Rs Framework: Ensure Replacement (cell cultures where possible), Reduction (statistical power analysis to minimize sample size), and Refinement (non-invasive endpoints) .
  • IACUC Compliance: Document protocols for pain management and euthanasia .

Q. Advanced: What experimental designs control for confounding variables in DEA’s neurobehavioral effects?

Methodological Answer:

  • Crossover Designs: Administer DEA and placebo in randomized sequences to isolate treatment effects .
  • Mixed-Effects Models: Account for inter-individual variability and repeated measurements .

Basic: How to perform a systematic review of DEA’s metabolic pathways?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., "this compound AND metabolism NOT commercial") across Scopus, Web of Science, and PubMed .
  • Critical Appraisal: Apply PRISMA guidelines to assess study quality, focusing on enzymatic assays (e.g., FAAH activity) .

Q. Advanced: What computational tools predict DEA’s interactions with novel enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate DEA binding to CYP450 isoforms, validated by free-energy perturbation (FEP) calculations .
  • QSAR Modeling: Train models on ethanolamide datasets to predict DEA’s inhibitory constants (Ki) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.